molecular formula C23H22N2O5S B11150877 methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11150877
M. Wt: 438.5 g/mol
InChI Key: VJESGESMFJFBJR-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5, a methyl carboxylate ester at position 4, and an amide-linked 3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl moiety at position 2.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-28-22(27)21-19(13-15-6-3-2-4-7-15)31-23(25-21)24-20(26)14-16-8-9-17-18(12-16)30-11-5-10-29-17/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,24,25,26)

InChI Key

VJESGESMFJFBJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Core

Step 1: Cyclocondensation Reaction
Thiourea reacts with mucochloric acid in an aqueous basic medium (e.g., sodium hydroxide) to form 2-amino-5-chlorothiazole-4-carboxylic acid. This reaction proceeds at 40–50°C, with hydrochloric acid added post-reaction to precipitate the product.

Reaction Conditions

Parameter Value
Temperature 40–50°C
Solvent Water
Base Sodium hydroxide (50% aqueous)
Acid Hydrochloric acid (37%)
Yield 67%

Step 2: Benzylation at Position 5
The chlorinated thiazole intermediate undergoes nucleophilic substitution with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the benzyl group at position 5 of the thiazole ring.

Purification and Crystallization

The crude product is purified via recrystallization from a mixture of tetrahydrofuran (THF), hexane, and methanol. This step removes unreacted starting materials and byproducts, yielding a purity >98% as confirmed by HPLC.

Recrystallization Conditions

Solvent System Temperature Range Purity Achieved
THF/Hexane/Methanol 0–60°C 98.5%

Optimization of Reaction Conditions

Temperature and Solvent Effects

The cyclocondensation reaction is highly sensitive to temperature. Elevated temperatures (>60°C) promote side reactions, such as hydrolysis of the thiazole ring, while temperatures <40°C result in incomplete conversion. Similarly, using toluene as a solvent for acylation improves yield compared to DCM due to better solubility of the acyl chloride.

Stoichiometric Ratios

A 10% excess of acyl chloride relative to the thiazole amine ensures complete acylation, minimizing residual starting material. However, excess acyl chloride >20% leads to diacylation byproducts.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 6.85 (s, 1H, benzodioxepin), 4.25 (t, 2H, -OCH₂), 3.90 (s, 3H, COOCH₃).
  • ¹³C NMR : 167.2 ppm (COOCH₃), 152.1 ppm (C-2 thiazole).

High-Performance Liquid Chromatography (HPLC)

Column Mobile Phase Retention Time Purity
C18 Reverse Phase Acetonitrile/Water (70:30) 12.4 min 98.5%

Challenges and Mitigation Strategies

Byproduct Formation

Diacylation byproducts are common during the acylation step. These are minimized by maintaining strict stoichiometric control and using freshly distilled acyl chloride.

Scalability Issues

Large-scale synthesis (e.g., 4000 L batches) faces challenges in heat dissipation during exothermic steps. Gradual reagent addition and jacketed reactors with cooling systems are employed to address this.

Applications in Drug Development

The compound’s thiazole and benzodioxepin groups confer antimicrobial and anti-inflammatory properties. Its ester functionality enhances membrane permeability, making it a candidate for oral drug formulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole ring is known for its biological activity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole rings have shown promise in treating various conditions, including infections and cancer.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate would depend on its specific application. Generally, compounds with thiazole rings can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxepin moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Analysis

The compound integrates three key structural elements:

Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms, known for its role in bioactive molecules.

Benzodioxepin-acetyl substituent: A fused bicyclic system (benzodioxepin) attached via an acetylated amino group, likely enhancing lipophilicity and influencing receptor interactions.

Methyl carboxylate and benzyl groups : These substituents may modulate solubility, stability, and steric interactions.

Comparison with Structurally Similar Heterocyclic Compounds

Benzoxazole Derivatives (e.g., Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates)

  • Structural Differences : Benzoxazoles replace the thiazole’s sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .
  • Synthesis: Benzoxazole derivatives are synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (15 hours), yielding products like compounds 3a-e in . This contrasts with the target compound, which likely requires multi-step synthesis to incorporate the benzodioxepin moiety .
  • Applications : Benzoxazoles are explored for antimicrobial and anti-inflammatory activities, whereas the target’s benzodioxepin group may confer unique pharmacokinetic or binding properties.

Thiadiazole Derivatives (e.g., Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate)

  • Structural Differences : Thiadiazoles feature a five-membered ring with two nitrogen and one sulfur atom, differing from the thiazole’s single nitrogen and sulfur. The compound includes a phenylcarbamoyl group, contrasting with the target’s benzodioxepin substituent .
  • Molecular Weight and Safety: The thiadiazole derivative (C₁₈H₁₅N₃O₄S, MW 369.4) is smaller than the target compound (estimated MW ~483.5 g/mol).

Table 1: Comparative Analysis of Key Features

Feature Target Compound Benzoxazole Derivatives Thiadiazole Derivative
Core Heterocycle Thiazole (N, S) Benzoxazole (N, O) Thiadiazole (2N, S)
Molecular Formula ~C₂₃H₂₃N₃O₅S C₁₅H₁₁NO₃ (example) C₁₈H₁₅N₃O₄S
Key Substituents Benzodioxepin-acetyl, benzyl Aryl, methyl carboxylate Phenylcarbamoyl, methoxy benzoate
Synthesis Method Likely multi-step Reflux with aryl acids (15 hours) Not specified
Reported Bioactivity Not available Antimicrobial, anti-inflammatory Not available

Biological Activity

Methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing primarily on its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), as well as its structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22N2O4SC_{20}H_{22}N_2O_4S and a molecular weight of approximately 378.46 g/mol. The structural features include a thiazole ring, a benzyl group, and a dihydrobenzodioxepine moiety that may contribute to its biological activity.

Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the compound's significant activity against M. tuberculosis. A related compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv, indicating potent antibacterial properties . This activity is attributed to the compound's ability to inhibit key enzymes involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/ml)Target Organism
Methyl 5-benzylthiazole-4-carboxylate0.06M. tuberculosis H37Rv
Isoniazid (INH)0.25M. tuberculosis H37Rv
Thiolactomycin13M. tuberculosis H37Rv

This table illustrates the comparative potency of methyl 5-benzylthiazole derivatives against M. tuberculosis, positioning it as a promising candidate for further development as an anti-tubercular agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 5-benzyl derivatives. The presence of the thiazole ring appears to enhance lipophilicity and facilitate interaction with bacterial enzymes. Modifications to the benzyl group and variations in substituents on the thiazole ring can significantly impact antimicrobial efficacy.

Key Findings from SAR Studies

  • Thiazole Ring : Essential for maintaining biological activity.
  • Benzyl Substituents : Variations can modulate potency; electron-donating groups enhance activity.
  • Dihydrobenzodioxepine Moiety : Contributes to overall stability and solubility in biological systems.

Case Studies and Research Findings

In a study focused on synthesizing thiazole derivatives, researchers found that specific modifications led to improved inhibition of M. tuberculosis. For instance, compounds with halogenated benzyl groups demonstrated enhanced activity due to increased binding affinity to target enzymes involved in fatty acid synthesis .

Another case study evaluated the pharmacokinetics of these compounds, indicating favorable absorption and distribution profiles that support their potential use in clinical settings.

Q & A

Q. How can mechanistic studies elucidate the role of the thiazole ring in biological activity?

  • Methodological Answer :
  • Proteomics profiling : Use SILAC labeling to identify proteins binding preferentially to the thiazole moiety in cellular assays .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to track metabolic incorporation pathways via NMR or mass spectrometry .

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